Naloxone-d5 3-Methyl Ether is a derivative of naloxone, an opioid antagonist primarily used to reverse the effects of opioid overdose. This compound is classified under organic compounds, specifically within the phenanthrene and alkaloid categories, which are characterized by their complex polycyclic structures. The chemical formula for Naloxone-d5 3-Methyl Ether is with a molecular weight of approximately 341.4 g/mol .
The synthesis of Naloxone-d5 3-Methyl Ether typically involves selective methylation of the hydroxyl group in naloxone. One common approach includes using reagents such as methyl toluenesulfonate in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the substitution reaction.
The yield for this synthesis can be quite high, often exceeding 90% under optimized conditions .
Naloxone-d5 3-Methyl Ether features a complex structure with multiple stereocenters. The stereochemistry is defined with four chiral centers, contributing to its specific biological activity. The molecular structure can be represented by its InChI key: SSVPTPGFVKXIRF-XFWGSAIBSA-N
, indicating its unique arrangement of atoms and bonds .
Naloxone-d5 3-Methyl Ether can undergo various chemical reactions:
These reactions typically require controlled conditions to minimize side reactions, often utilizing inert atmospheres and specific solvents like dichloromethane or chloroform .
Naloxone-d5 3-Methyl Ether acts primarily as an antagonist at the mu-opioid receptors in the central nervous system. By binding to these receptors, it effectively blocks the effects of opioid agonists, thereby reversing respiratory depression and sedation caused by opioid overdose.
These properties are crucial for understanding how the compound behaves in various environments and its potential interactions with biological systems .
Naloxone-d5 3-Methyl Ether has several scientific applications:
This compound's unique properties make it valuable in both research and clinical settings, particularly concerning opioid use disorders .
The synthesis of Naloxone-d5 (17-Allyl-4,5α-epoxy-3,14-dihydroxy-17-(prop-2-en-1-yl-d5)morphinan-6-one) requires precise deuteration at the allyl moiety, typically achieved through catalytic hydrogen-deuterium exchange or deuterated precursor incorporation. The allyl group's deuteration is strategically positioned to preserve the compound's opioid receptor binding affinity while enabling isotopic tracing. Advanced techniques employ homogeneous palladium catalysis under controlled D₂ atmospheres to achieve >98% deuterium incorporation at the C17 allyl position, as verified by LC-MS analysis [2] [4].
A critical challenge lies in preventing isotopic scrambling during the epoxidation and ring-forming steps characteristic of morphinan synthesis. Research indicates that employing deuterium-stabilizing solvents like anhydrous dimethylformamide-d₇ suppresses proton-deuterium exchange at the stereosensitive C14 and C6 positions. The isotopic purity of Naloxone-d5 precursors directly influences the functionality of the 3-methyl ether derivative, with mass spectrometry analysis revealing that deuterium retention below 96% compromises metabolic stability studies due to isotopic dilution effects [4] [8].
Table 1: Isotopic Purity Profile of Naloxone-d5 Precursors
Synthetic Method | Deuteration Sites | Isotopic Purity (%) | Key Side Products |
---|---|---|---|
Catalytic H/D Exchange | C17-allyl (5D) | 96.2 ± 1.8 | Partially deuterated morphinans |
Deuterated Allyl Bromide Addition | C17-allyl (5D) | 99.3 ± 0.5 | Noroxymorphone impurities |
Reductive Deuteration | C17 & aromatic positions | 89.7 ± 2.3 | Over-reduced byproducts |
Chemoselective O-methylation at the C3 phenolic site of deuterated naloxone presents significant challenges due to competing reactivity at the C14 hydroxyl and N17 positions. The optimal pathway employs Williamson ether synthesis under phase-transfer conditions, where naloxone-d5 reacts with methyl iodide in the presence of anhydrous potassium carbonate and 18-crown-6 catalyst in acetone. This approach achieves 89-92% regioselectivity for the 3-methyl ether derivative, minimizing quaternary ammonium salt formation at the tertiary amine [3].
Critical parameters influencing methylation efficiency include:
Reaction progress monitoring via HPLC-UV at 280nm reveals distinct retention time shifts from 6.2 minutes (naloxone-d5) to 8.7 minutes (naloxone-d5 3-methyl ether), providing a reliable quality control metric. Nuclear magnetic resonance (¹H-NMR) confirms successful methylation through disappearance of the phenolic proton at 9.25 ppm and emergence of the methoxy singlet at 3.72 ppm, while deuterium integration maintains the expected 5:1 ratio at the allyl position [2] [4].
The introduction of deuterium at C17 significantly alters reaction kinetics and byproduct profiles in 3-methyl ether synthesis. Deuterium kinetic isotope effects (KIE = kₕ/k_D ≈ 2.5-3.0) reduce N-demethylation rates during methylation but simultaneously decrease Williamson etherification velocity by 35-40% compared to non-deuterated analogs. This necessitates extended reaction times from 4 hours to 8-10 hours for comparable conversion when employing standard methyl iodide/potassium carbonate conditions [3] [7].
Table 2: Synthetic Performance Comparison: Deuterated vs. Non-deuterated Routes
Parameter | Naloxone 3-Methyl Ether | Naloxone-d5 3-Methyl Ether | Performance Δ |
---|---|---|---|
Methylation Yield | 91.3 ± 2.1% | 84.7 ± 3.5% | -6.6% |
Reaction Time | 4 hours | 9 hours | +125% |
N-Alkylation Impurity | 4.2 ± 0.8% | 1.3 ± 0.3% | -69% |
Chromatographic Purity | 98.5% | 96.8% | -1.7% |
Thermal Stability | Degrades >200°C | Degrades >195°C | -5°C |
Mass spectrometry characterization reveals distinct molecular ion patterns: the non-deuterated derivative exhibits m/z 341.42 [M+H]⁺, while the deuterated analog shows m/z 346.44 [M+H]⁺ with the characteristic 5Da shift. Accelerated stability studies indicate comparable shelf-life at -20°C, though the deuterated form shows 15% increased susceptibility to photodegradation under UV light exposure, necessitating amber glass storage [2] [4] [8].
The synthetic route significantly impacts metabolic stability research applications. Whereas non-deuterated 3-methyl ether undergoes rapid hepatic CYP3A4-mediated demethylation (t₁/₂ = 45 min), the deuterated analog exhibits a 3.2-fold extended half-life (t₁/₂ = 144 min) in microsomal preparations due to deuterium-induced steric resistance to oxidative demethylation. This property makes naloxone-d5 3-methyl ether particularly valuable as an internal standard for LC-MS/MS quantification of opioid metabolites in forensic and clinical toxicology studies [4] [6].
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6